(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid

Catalog No.
S3019781
CAS No.
2490314-49-1
M.F
C9H14O4
M. Wt
186.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-...

CAS Number

2490314-49-1

Product Name

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid

IUPAC Name

(1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid

Molecular Formula

C9H14O4

Molecular Weight

186.207

InChI

InChI=1S/C9H14O4/c1-8(6(10)11)4-5-9(8,2)7(12)13-3/h4-5H2,1-3H3,(H,10,11)/t8-,9+/m0/s1

InChI Key

NEYCDPVGGKUEKS-DTWKUNHWSA-N

SMILES

CC1(CCC1(C)C(=O)OC)C(=O)O

Solubility

not available

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is a chiral compound characterized by its unique cyclobutane structure. The compound features two methyl groups at the 1 and 2 positions, a methoxycarbonyl group at the 2 position, and a carboxylic acid group at the 1 position. Its molecular formula is C9H14O4C_9H_{14}O_4 and it has a molecular weight of approximately 174.21 g/mol. The compound is notable for its stereochemistry, which plays a crucial role in its reactivity and biological activity.

  • Oxidation: This compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
  • Reduction: It can be reduced to convert the carboxylic acid into alcohols or other derivatives.
  • Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are essential for synthesizing more complex molecules in organic chemistry.

The biological activity of (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is linked to its potential interactions with various enzymes and metabolic pathways. Its chiral nature allows it to exhibit specific biological effects, which can be explored in pharmacological studies. Research indicates that compounds with similar structures may influence enzyme activity or receptor binding, making this compound a candidate for further investigation in drug development.

The synthesis of (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available cyclobutane derivatives.
  • Functional Group Introduction: The methoxycarbonyl group is introduced through esterification or similar methods.
  • Chiral Induction: Chiral catalysts or auxiliaries are used during the cyclization process to control the stereochemistry.
  • Final Steps: Purification techniques such as crystallization or chromatography are employed to isolate the final product.

In industrial settings, large-scale production may utilize chiral catalysis and esterification processes to ensure efficiency and yield.

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid has several applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
  • Industry: It is used in producing polymers and materials with specific properties due to its unique structure.

Interaction studies involving (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid focus on its effects on biological systems. These studies may include:

  • Enzyme Inhibition/Activation: Investigating how the compound interacts with enzymes to either inhibit or activate their functions.
  • Receptor Binding: Assessing how this compound binds to specific receptors and influences biological responses.

Such studies are crucial for understanding the potential therapeutic roles of this compound.

Several compounds share structural similarities with (1R,2S)-2-methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid:

Compound NameStructureUnique Features
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acidCyclopropane derivativeContains an amino group
(1R,2S)-3-Methoxycarbonyl-3-methylcyclobutaneCyclobutane derivativeDifferent positioning of functional groups
Dimethyl cyclobutane-1,2-dicarboxylateDicarboxylate derivativeContains two carboxylate groups

Uniqueness

(1R,2S)-2-Methoxycarbonyl-1,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to exhibit distinct chemical reactivity and biological properties compared to other similar compounds. Its applications in both synthetic chemistry and biological research highlight its significance as a versatile building block in organic synthesis.

XLogP3

0.8

Dates

Modify: 2023-08-17

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